molecular formula C16H25N3O2 B12510905 2,2-Bis(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

2,2-Bis(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

Cat. No.: B12510905
M. Wt: 291.39 g/mol
InChI Key: JFTKLAIXKLBJQR-UHFFFAOYSA-N
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Description

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound that features two oxazoline rings and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of tert-butyl-substituted oxazoline with acetonitrile under specific conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent . The reaction conditions often require a metal-free environment to ensure the desired product is obtained efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while reduction could produce amines.

Scientific Research Applications

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through asymmetric induction. The oxazoline rings and the nitrile group interact with substrates to promote stereoselective reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its dual oxazoline rings, which provide enhanced chiral induction compared to single-ring systems. This makes it particularly effective in promoting stereoselective reactions.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

2,2-bis(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)11-8-20-13(18-11)10(7-17)14-19-12(9-21-14)16(4,5)6/h10-12H,8-9H2,1-6H3

InChI Key

JFTKLAIXKLBJQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)(C)C

Origin of Product

United States

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